Stereochemistry-Dependent Biological Activity: 3-Fold Affinity Difference Between 2-Azanorbornane Enantiomers at P2Y14R
The absolute stereochemistry of the 2-azabicyclo[2.2.1]heptane scaffold is a critical determinant of target engagement. Wen et al. (2022) demonstrated that pure (S,S,S)-2-azanorbornane enantiomer 15 (MRS4738) exhibited 3-fold higher P2Y14R affinity than its enantiomer 16 in a fluorescence binding assay, confirming that even enantiomeric pairs within the same scaffold class are not functionally interchangeable [1]. The (1S,4S,5R) configuration of the target compound defines a specific spatial orientation of the fluorine atom (exo relative to the bridging methylene) and the nitrogen lone pair, a geometry that cannot be replicated by the (1R,4S,5R) diastereomer (CAS 2381640-96-4) or the racemic mixture .
| Evidence Dimension | Receptor binding affinity (P2Y14R) of enantiomeric 2-azanorbornane derivatives |
|---|---|
| Target Compound Data | Compound 15 (S,S,S-2-azanorbornane enantiomer, MRS4738): 3-fold higher affinity than enantiomer 16 [1] |
| Comparator Or Baseline | Compound 16 (R,R,R-2-azanorbornane enantiomer): 3-fold lower affinity than compound 15 [1] |
| Quantified Difference | 3-fold affinity difference between enantiomers |
| Conditions | P2Y14R fluorescence binding assay; human P2Y14 receptor; enantiomeric 2-azabicyclo[2.2.1]heptane derivatives [1] |
Why This Matters
This direct enantiomeric comparison quantifies the risk of sourcing the wrong stereoisomer: a 3-fold loss in target affinity can mean the difference between a viable lead and a false negative in screening campaigns.
- [1] Wen Z, Salmaso V, Jung YH, et al. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. J Med Chem. 2022;65(4):3434-3459. doi:10.1021/acs.jmedchem.1c01964 View Source
